3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
89-29-2
VCID:
VC0188871
InChI:
InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16)
SMILES:
CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N
Molecular Formula:
C10H11N3O3S
Molecular Weight:
253.28 g/mol
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
CAS No.: 89-29-2
Main Products
VCID: VC0188871
Molecular Formula: C10H11N3O3S
Molecular Weight: 253.28 g/mol
CAS No. | 89-29-2 |
---|---|
Product Name | 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide |
Molecular Formula | C10H11N3O3S |
Molecular Weight | 253.28 g/mol |
IUPAC Name | 3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16) |
Standard InChIKey | ASVVGQURNHNITH-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N |
Canonical SMILES | CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N |
PubChem Compound | 66634 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume